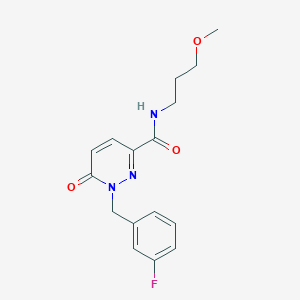
1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN3O3 and its molecular weight is 319.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-fluorobenzyl)-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound with potential therapeutic applications due to its unique structural characteristics and biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H18FN3O3
- Molecular Weight : 319.33 g/mol
- CAS Number : 1049503-54-9
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its structure suggests potential interactions with phosphodiesterases (PDEs), which are critical in regulating intracellular levels of cyclic nucleotides.
Biological Activity Overview
-
Anticancer Activity :
- Studies have indicated that compounds similar in structure to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For example, related dihydropyridazine derivatives have shown promise in targeting various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .
-
Neuroprotective Effects :
- The compound may exert neuroprotective effects by modulating cyclic nucleotide signaling pathways, which are crucial for neuronal survival and function. In particular, PDE inhibitors are known to enhance cognitive function by increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain . This mechanism could be beneficial in treating cognitive disorders like Alzheimer's disease.
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study :
- Cognitive Function Enhancement :
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(3-methoxypropyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-23-9-3-8-18-16(22)14-6-7-15(21)20(19-14)11-12-4-2-5-13(17)10-12/h2,4-7,10H,3,8-9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRIJIIZTSLVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














